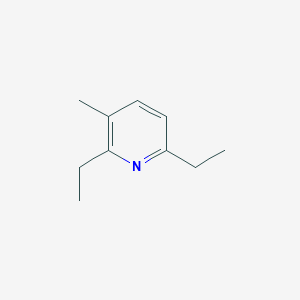

Pyridine, 2,6-diethyl-3-methyl-

CAS No.: 6760-48-1

Cat. No.: VC14248662

Molecular Formula: C10H15N

Molecular Weight: 149.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6760-48-1 |

|---|---|

| Molecular Formula | C10H15N |

| Molecular Weight | 149.23 g/mol |

| IUPAC Name | 2,6-diethyl-3-methylpyridine |

| Standard InChI | InChI=1S/C10H15N/c1-4-9-7-6-8(3)10(5-2)11-9/h6-7H,4-5H2,1-3H3 |

| Standard InChI Key | BTNPSDFGVRKKOA-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=NC(=C(C=C1)C)CC |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of pyridine, 2,6-diethyl-3-methyl-, is C₁₀H₁₅N, with a molecular weight of 149.23 g/mol (calculated from analogous compounds ). The substitution pattern introduces steric and electronic effects that influence its physical and chemical behavior.

Structural Features

-

Substituent Effects: The ethyl groups at positions 2 and 6 create steric hindrance, potentially limiting reactivity at the ortho and para positions. The methyl group at position 3 further modulates electron density across the aromatic ring .

-

Tautomerism and Resonance: Unlike pyridine derivatives with hydroxyl or amino groups, alkyl-substituted pyridines like this compound lack tautomeric forms. Resonance stabilization is primarily governed by the inductive electron-donating effects of the alkyl groups .

Predicted Physicochemical Properties

While experimental data for this specific compound are unavailable, properties can be extrapolated from structurally similar pyridines:

Synthetic Pathways and Methodological Considerations

The synthesis of polysubstituted pyridines often involves cyclization reactions or functional group transformations. For 2,6-diethyl-3-methylpyridine, plausible routes include:

Halogenation-Cyclization Strategies

A patent (CN110229096B) describes the synthesis of 2,6-pyridinedicarboxylic acid via halogenation of pimelic acid derivatives, followed by cyclization with ammonia . Adapting this approach:

-

Halogenation: Diethyl pimelate could undergo selective halogenation at α-positions to carboxylate groups.

-

Cyclization: Treatment with ammonia or ammonium salts under reflux conditions to form the pyridine core.

-

Alkylation: Sequential ethylation and methylation via Friedel-Crafts or nucleophilic substitution, though regioselectivity challenges may arise .

Silane-Mediated Reductions

The reduction of pyridine esters using silanes (e.g., PMHS or MeSiH(OEt)₂) has been demonstrated for synthesizing vitamin B₆ analogues . For this compound, a diester precursor (e.g., 5-hydroxy-6-methyl-pyridine-3,4-dicarboxylic acid diethyl ester) could undergo selective reduction to install ethyl and methyl groups, though steric factors may necessitate optimized conditions .

Spectral Characterization and Analytical Data

Mass Spectrometry

While no direct mass spectrum is available for 2,6-diethyl-3-methylpyridine, the fragmentation pattern of 3,5-diethyl-2-methylpyrazine (CAS 18138-05-1) offers insights :

-

Key Fragments: Loss of ethyl (-29 amu) and methyl (-15 amu) groups, leading to peaks at m/z 121 and 135 .

Nuclear Magnetic Resonance (NMR)

Predicted shifts for 2,6-diethyl-3-methylpyridine (based on 2,6-diethylpyridine ):

-

¹H NMR:

-

¹³C NMR:

Challenges and Future Directions

Synthetic Hurdles

-

Regioselectivity: Installing three distinct alkyl groups with precision remains challenging. Directed ortho-metalation or catalytic C–H functionalization could offer solutions .

-

Purification: Column chromatography may be required to separate regioisomers, as seen in the isolation of Diels-Alder adducts .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume